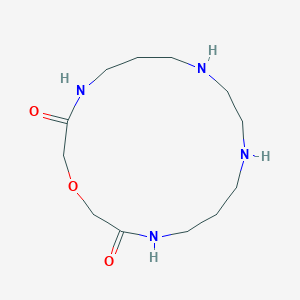
1-Oxa-4,8,11,15-tetraazacycloheptadecane-3,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-4,8,11,15-tetraazacycloheptadecane-3,16-dione is a complex organic compound characterized by its unique structure, which includes multiple nitrogen atoms and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4,8,11,15-tetraazacycloheptadecane-3,16-dione typically involves multi-step organic reactions. One common method includes the cyclization of linear precursors containing amine and ether functionalities under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the cyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-4,8,11,15-tetraazacycloheptadecane-3,16-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrogen atoms, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different amine compounds.
Scientific Research Applications
1-Oxa-4,8,11,15-tetraazacycloheptadecane-3,16-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Oxa-4,8,11,15-tetraazacycloheptadecane-3,16-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.
Comparison with Similar Compounds
1,4,7,10-Tetraazacyclododecane: Another cyclic compound with multiple nitrogen atoms, used in similar applications.
1,4,8,11-Tetraazacyclotetradecane: Known for its use in coordination chemistry and as a ligand.
1,5,9,13-Tetraazacyclohexadecane: A larger cyclic compound with similar properties but different reactivity.
Uniqueness: 1-Oxa-4,8,11,15-tetraazacycloheptadecane-3,16-dione is unique due to the presence of an ether linkage within its cyclic structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological molecules or metal ions are required.
Properties
CAS No. |
259726-73-3 |
|---|---|
Molecular Formula |
C12H24N4O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-oxa-4,8,11,15-tetrazacycloheptadecane-3,16-dione |
InChI |
InChI=1S/C12H24N4O3/c17-11-9-19-10-12(18)16-6-2-4-14-8-7-13-3-1-5-15-11/h13-14H,1-10H2,(H,15,17)(H,16,18) |
InChI Key |
ZIMQQZFREDTBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCNC(=O)COCC(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


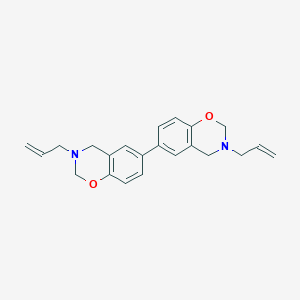

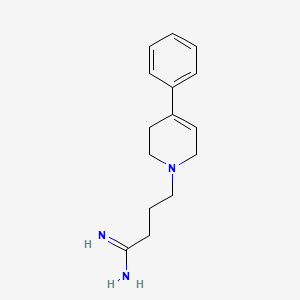
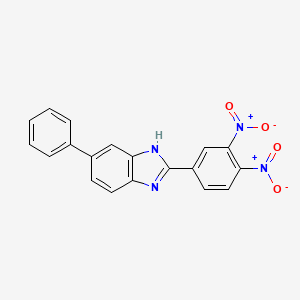
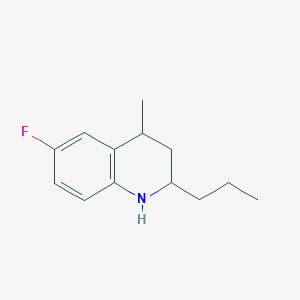
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
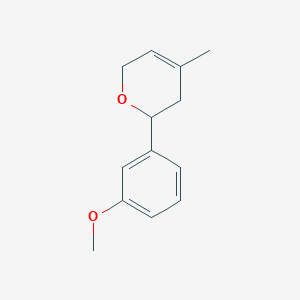
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)
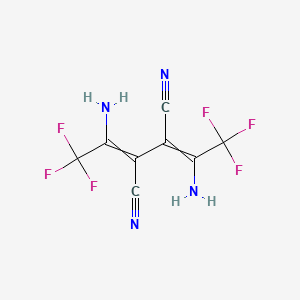
![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
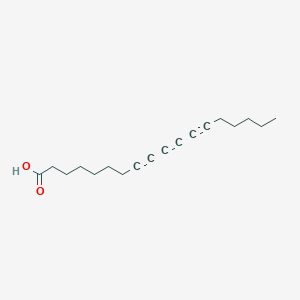
![4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B15166123.png)
![1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine](/img/structure/B15166136.png)

